molecular formula C16H12ClNOS B11673586 (2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11673586
M. Wt: 301.8 g/mol
InChI Key: JYHRJLPVXNOAKU-UHFFFAOYSA-N
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Description

(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a 3-chlorophenyl group and an aminoethylidene moiety, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with 2-aminobenzothiophene under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiophenes with various functional groups.

Scientific Research Applications

(2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one: Similar structure but with a 4-chlorophenyl group.

    (2E)-2-{1-[(3-bromophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one: Similar structure but with a 3-bromophenyl group.

    (2E)-2-{1-[(3-methylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one: Similar structure but with a 3-methylphenyl group.

Uniqueness

The uniqueness of (2E)-2-{1-[(3-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

2-[N-(3-chlorophenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C16H12ClNOS/c1-10(18-12-6-4-5-11(17)9-12)16-15(19)13-7-2-3-8-14(13)20-16/h2-9,19H,1H3

InChI Key

JYHRJLPVXNOAKU-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=CC=C1)Cl)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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